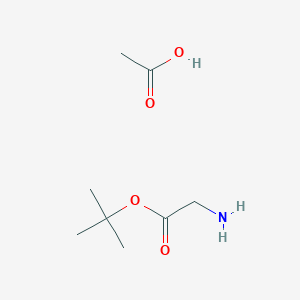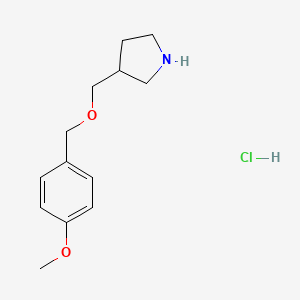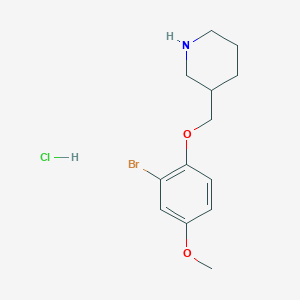
Acide 1-(4-bromophényl)-3,3-diméthylcyclobutane-1-carboxylique
Vue d'ensemble
Description
1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid, also known as 4-bromo-3,3-dimethylcyclobutane-1-carboxylic acid (4-BDCB), is an organic acid with a wide range of applications in the scientific research and pharmaceutical industries. 4-BDCB is an important intermediate in the synthesis of various compounds and is used as a starting material for the synthesis of various drugs. It is also used as a reagent in the synthesis of polymers and polysaccharides. 4-BDCB is a versatile compound, with a wide range of biological and physiological effects.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to various physiological effects .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including metabolic pathways, signal transduction pathways, and cell cycle regulation .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in gene expression, enzyme activity, and cellular signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-BDCB in laboratory experiments is its versatility. It can be used in a wide range of experiments, from the synthesis of various drugs to the synthesis of polymers and polysaccharides. 4-BDCB is also relatively easy to synthesize and can be purified by column chromatography. The main limitation of using 4-BDCB in laboratory experiments is its toxicity. 4-BDCB is toxic and should be handled with care.
Orientations Futures
There are many potential future directions for the use of 4-BDCB in scientific research. It could be used in the synthesis of new drugs and polymers, as well as in the development of new therapies for various diseases. Additionally, 4-BDCB could be used to study the mechanism of action of various drugs, and to develop new methods of drug delivery. Finally, 4-BDCB could be used to study the biochemical and physiological effects of various compounds, and to develop new strategies for the treatment of various diseases.
Applications De Recherche Scientifique
Développement d’agents antimicrobiens
Les analogues structurels de l’acide 1-(4-bromophényl)-3,3-diméthylcyclobutane-1-carboxylique ont été étudiés pour leur potentiel en tant qu’agents antimicrobiens. Ces composés ont montré une activité prometteuse contre les espèces bactériennes (Gram-positives et Gram-négatives) et fongiques. Les structures moléculaires des dérivés ont été confirmées par des données spectroanalytiques, et leur activité antimicrobienne in vitro a été évaluée en utilisant la méthode turbidimétrique .
Activité anticancéreuse
Des dérivés de ce composé ont été synthétisés et évalués pour leur activité anticancéreuse, en particulier contre les lignées cellulaires de cancer du sein humain à récepteurs des œstrogènes positifs (MCF7). Le test de Sulforhodamine B (SRB) a été utilisé pour évaluer les effets antiprolifératifs, et certains dérivés ont démontré une activité significative, suggérant un potentiel pour le traitement du cancer du sein .
Études de docking moléculaire
Des études de docking moléculaire ont été menées pour comprendre le mode de liaison des composés actifs au sein de la poche de liaison du récepteur cible. Ceci est crucial pour la conception rationnelle de médicaments, car cela permet de prédire l’affinité et l’activité des candidats médicaments. Les études impliquant des dérivés de l’this compound ont montré de bons scores de docking, indiquant leur potentiel en tant que composés d’amorce pour le développement ultérieur de médicaments .
Recherche neuroprotectrice
Des recherches sur les potentiels neuroprotecteurs des dérivés de ce composé ont été lancées. Les études se concentrent sur l’enzyme acétylcholinestérase (AchE), qui est cruciale pour la transmission des impulsions nerveuses. L’activité de l’AchE et sa relation avec les paramètres comportementaux chez les organismes sont en cours d’investigation, ce qui pourrait conduire au développement de traitements pour les maladies neurodégénératives .
Analyse des biomarqueurs du stress oxydatif
Les dérivés du composé sont en cours d’exploration pour leur rôle dans l’analyse des biomarqueurs du stress oxydatif. Le stress oxydatif est lié à diverses maladies, et la mesure des niveaux de malondialdéhyde (MDA) est une méthode courante pour évaluer les dommages cellulaires. Les recherches impliquant ces dérivés pourraient améliorer notre compréhension de la lésion oxydative et de ses implications pour la santé .
Profil pharmacologique
Les diverses activités biologiques des dérivés du composé, telles que les activités anti-inflammatoire, antidépressive, anticonvulsivante, antioxydante et antitumorale, sont en cours de profilage. Ce profilage pharmacologique aide à identifier de nouvelles utilisations thérapeutiques et des candidats médicaments potentiels pour divers maux .
Analyse Biochimique
Biochemical Properties
1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can lead to changes in enzyme activity, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, the compound may interact with other proteins involved in oxidative stress responses, influencing cellular redox states and contributing to oxidative damage .
Cellular Effects
The effects of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid on various cell types and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of acetylcholinesterase, leading to impaired nerve impulse transmission and behavioral changes in animal models . Furthermore, the compound’s impact on oxidative stress can result in cellular damage, affecting lipid peroxidation, DNA, and protein modifications .
Molecular Mechanism
At the molecular level, 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity and leading to the accumulation of acetylcholine in the synaptic cleft . This inhibition can disrupt normal neurotransmission and cause neurotoxic effects. Additionally, the compound may induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and alter gene expression .
Temporal Effects in Laboratory Settings
The effects of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can degrade over time, leading to changes in its biochemical properties and effects on cellular function . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained oxidative stress and neurotoxic effects .
Dosage Effects in Animal Models
The effects of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function and behavior. At higher doses, it can induce significant neurotoxic effects, including impaired nerve impulse transmission, behavioral changes, and oxidative damage . Threshold effects and toxic or adverse effects at high doses have been observed, highlighting the importance of dosage considerations in research .
Metabolic Pathways
1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and effects on cellular function. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that contribute to oxidative stress and cellular damage . Additionally, the compound’s effects on metabolic flux and metabolite levels can impact cellular energy production and overall metabolism .
Transport and Distribution
The transport and distribution of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid within cells and tissues are critical for understanding its effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to various cellular compartments, influencing its activity and function. The compound’s accumulation in specific tissues or organs can also affect its overall impact on the organism .
Subcellular Localization
The subcellular localization of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and contribute to oxidative stress . Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications .
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c1-12(2)7-13(8-12,11(15)16)9-3-5-10(14)6-4-9/h3-6H,7-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJUSPIAMPIRAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)Br)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



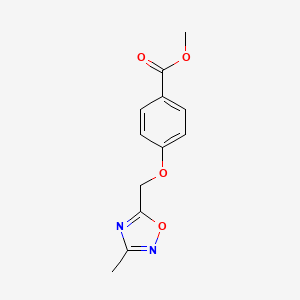
![1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1466271.png)


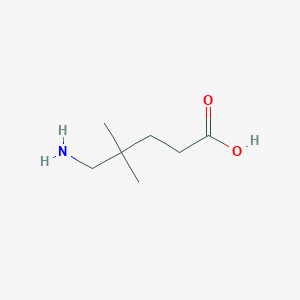




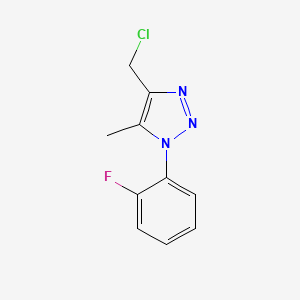
![3-[4-(Pyrrolidin-1-yl)piperidin-1-yl]propanoic acid](/img/structure/B1466289.png)
